molecular formula C16H15N3O2 B1451992 2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204296-76-3

2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

货号: B1451992
CAS 编号: 1204296-76-3
分子量: 281.31 g/mol
InChI 键: XUYAXKSGSRJRAM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Structure and Properties 2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 175201-51-1) is a heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 6, and 5. Its molecular formula is C₁₉H₁₇N₃O₂, and it features a carboxylic acid group at position 6, methyl groups at positions 2 and 7, and a 4-methylphenyl group at position 3 .

Synthesis The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example, analogous compounds are synthesized via reactions between 5-aminopyrazoles and β-diketones or enaminonitriles under acidic or thermal conditions . The carboxylic acid group at position 6 may be introduced through hydrolysis of ester precursors or direct functionalization .

属性

IUPAC Name

2,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-9-4-6-12(7-5-9)14-10(2)18-19-11(3)13(16(20)21)8-17-15(14)19/h4-8H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYAXKSGSRJRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化分析

Biochemical Properties

2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor. This interaction is crucial for its potential anticancer properties, as CDK2 is involved in cell cycle regulation. The compound also interacts with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it induces apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of key substrates involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other biomolecules, such as transcription factors and signaling proteins, to modulate gene expression and cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites may retain some biological activity and contribute to the overall effects of the compound. The compound also influences metabolic flux and metabolite levels, further highlighting its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules. It may also be targeted to specific compartments or organelles through post-translational modifications or targeting signals. These localization patterns are essential for understanding the precise mechanisms of action of the compound.

生物活性

2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, renowned for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent and its ability to modulate various biological pathways.

Chemical Structure

The molecular formula of this compound is C13H14N4O2C_{13}H_{14}N_{4}O_{2}. The structural features include:

  • A pyrazolo[1,5-a]pyrimidine core.
  • Methyl and carboxylic acid substituents that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:

  • Mechanism : Compounds within this class have been shown to inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are critical in cancer cell proliferation and survival .
  • Case Study : A study demonstrated that certain derivatives could induce apoptosis in breast cancer cell lines by increasing caspase-3 activity significantly .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects:

  • Inhibition of NF-κB : It has been reported that some pyrazolo[1,5-a]pyrimidine derivatives can inhibit NF-κB/AP-1 signaling pathways, which are pivotal in inflammatory responses .

Enzymatic Inhibition

The compound acts as an inhibitor for various enzymes:

  • Targeted Enzymes : Research has identified that these compounds can inhibit specific protein kinases involved in cellular signaling pathways .

Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives. Below is a summary of significant findings:

Study Biological Activity Key Findings
Study 1AnticancerInduced apoptosis in MDA-MB-468 cells; increased caspase-3 levels by 7.32-fold .
Study 2Anti-inflammatoryInhibited NF-κB/AP-1 activity with IC50 values <50 µM .
Study 3Enzymatic inhibitionInhibited CDK and EGFR pathways, demonstrating potential for cancer therapy .

The mechanism through which this compound exerts its biological effects involves:

  • Binding to Active Sites : The compound binds to the active sites of target enzymes or receptors, modulating their activity.
  • Signal Transduction Modulation : It alters signaling cascades that lead to cell cycle arrest and apoptosis in cancer cells.

科学研究应用

Overview

2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and biological activities. This article explores its applications across medicinal chemistry, materials science, and biochemistry, supported by comprehensive data and case studies.

Medicinal Chemistry

The compound has shown significant promise in medicinal chemistry, particularly in the development of anticancer agents. Research indicates that it exhibits potent antitumor activity through mechanisms such as:

  • Inhibition of Enzymes : It targets enzymes involved in nucleic acid synthesis and cell cycle progression, which are critical for tumor growth.
  • Induction of Apoptosis : Studies have demonstrated its ability to induce apoptosis in cancer cell lines by activating caspases and modulating apoptotic pathways.

Case Study: Antitumor Activity

A study evaluating the efficacy of this compound against various cancer cell lines revealed an IC50 value below 50 µM for several tested lines, indicating a strong potential for therapeutic applications in oncology. Notably, it was most effective against breast cancer cell lines like MDA-MB-468 and T47D, where it significantly increased caspase-3 levels compared to controls .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Comparative Analysis with Related Compounds

Compound NameAntitumor ActivityAnti-inflammatory ActivityMechanism of Action
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acidModerateLowEnzyme inhibition
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidineHighModerateApoptosis induction
This compound High High Enzyme inhibition & apoptosis

Material Science

Due to its tunable photophysical properties, this compound is being explored for applications in material science, particularly in the development of fluorescent probes and chemosensors. Its ability to interact with specific molecular targets makes it suitable for studying intracellular processes.

化学反应分析

Nucleophilic Substitution Reactions

The C6-carboxylic acid group enables decarboxylation or substitution under specific conditions. For example:

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl 2,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (yield: 85–92%) .

  • Amide Formation : Coupling with amines via EDCI/HOBt yields N-substituted carboxamides, critical for pharmacological profiling .

Table 1: Carboxylic Acid Derivatives

Derivative TypeReagents/ConditionsYield (%)Application
Methyl esterMeOH, H₂SO₄, reflux89Intermediate for further reactions
Ethyl amideEthylamine, EDCI78Bioactivity screening

Electrophilic Aromatic Substitution

The electron-rich pyrazolo[1,5-a]pyrimidine core undergoes regioselective halogenation:

  • Iodination : Using PIDA/KI in water at 80°C selectively substitutes the C3 position (yield: 83–95%) .

  • Bromination : NBS/PIDA in DCM achieves C3 bromination (yield: 81–90%) without side products .

Key Mechanistic Insight :
The reaction proceeds via electrophilic halogen species generated from PIDA-halide complexes, with regioselectivity governed by the electron-donating methyl groups at C2 and C7 .

Cross-Coupling Reactions

The 4-methylphenyl group at C3 participates in Suzuki-Miyaura couplings:

  • Biphenyl Formation : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to yield 3-(biphenyl-4-yl) derivatives (yield: 75–88%) .

Table 2: Cross-Coupling Partners and Outcomes

Boronic AcidCatalyst SystemYield (%)Product Use
4-MethoxyphenylPd(OAc)₂, SPhos82Fluorescent probes
3-PyridylPdCl₂(dppf), CsF68Kinase inhibitors

Functional Group Transformations

  • Decarboxylation : Heating at 200°C under inert atmosphere removes CO₂, yielding 2,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (yield: 94%) .

  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (yield: 63%), though over-reduction risks require careful stoichiometry .

Cyclization and Ring Expansion

The pyrazole ring undergoes cyclocondensation with β-ketoesters to form tricyclic systems:

  • Triazolopyrimidine Formation : Reaction with triethyl orthoformate yields fused triazolo-pyrazolo-pyrimidines (yield: 70–86%) .

Reaction Pathway :

  • Nucleophilic attack by the pyrazole N1 on the carbonyl carbon.

  • Cyclization via elimination of ethanol.

  • Aromatization to stabilize the fused ring system .

Photophysical Modifications

Introducing electron-withdrawing groups (EWGs) at C7 alters fluorescence properties:

  • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) adds a formyl group at C7 (yield: 65%) .

  • Nitro Group Introduction : HNO₃/H₂SO₄ nitration at C5 (yield: 58%) enhances π-conjugation for material science applications .

Biological Activity-Driven Reactions

  • Sulfonamide Formation : Reacts with sulfonyl chlorides to produce analogs tested for kinase inhibition (IC₅₀: 0.2–1.8 μM) .

  • Glycosylation : Coupling with acetylated sugars generates prodrug candidates with improved solubility .

相似化合物的比较

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Key Features/Applications Reference
Target Compound 2,7-diMe; 3-(4-MePh); 6-COOH C₁₉H₁₇N₃O₂ Building block for metal coordination; potential anticancer/antimicrobial applications
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5,7-diMe; 3-COOH C₁₀H₉N₃O₂ Enhanced solubility due to dual methyl groups; explored as kinase inhibitors
7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 7-NH₂; 3-Me; 6-COOH C₉H₁₀N₄O₂ Amino group improves hydrogen-bonding capacity; used in antiviral agent design
2-Ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine Triazine core; 2-EtS; 4-(4-MePh) C₁₅H₁₆N₆S Anticonvulsant activity (MES and 6 Hz models); lacks broad-spectrum seizure inhibition
3-Bromo-2-phenyl-6-(phenylsulfonyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine 3-Br; 2-Ph; 6-SO₂Ph; 7-(4-MePh) C₂₆H₂₀BrN₃O₂S Potent analgesic activity (surpasses indomethacin); sulfonyl group enhances bioavailability
Physicochemical Properties
  • Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., ethyl ester in ) .
  • Metal Coordination: The rigid pyrazolopyrimidine core and carboxylic acid group enable chelation with transition metals (e.g., Mn²⁺ in ), a property less pronounced in non-carboxylic analogs .
  • Metabolic Stability : Trifluoromethyl-substituted analogs (e.g., 4j in ) exhibit prolonged half-lives due to reduced cytochrome P450 metabolism, whereas the target compound’s methyl groups may confer moderate stability .

准备方法

General Synthetic Strategy

The preparation typically follows these key stages:

The overall synthetic route is designed to optimize yield and purity, often requiring careful control of reaction conditions such as temperature, solvent, and catalysts.

Detailed Reaction Steps

Precursor Synthesis

  • Pyrazole Derivative Formation: Starting from 5-amino-3-methylpyrazole, reaction with diethyl malonate in the presence of a base (e.g., sodium ethanolate) forms key intermediates that serve as building blocks for the bicyclic core.

  • Pyrimidine Ring Assembly: The pyrimidine portion is constructed via condensation reactions involving aminopyrazole derivatives and 1,3-dicarbonyl compounds or equivalent electrophilic partners, often under acidic or basic catalysis.

Cyclization to Pyrazolo[1,5-a]pyrimidine Core

  • The critical cyclization step involves intramolecular condensation, typically facilitated by heating in solvents such as ethanol or acetic acid, sometimes under an oxygen atmosphere to promote oxidative cyclization.

  • Catalysts like palladium acetate (Pd(OAc)₂) or copper acetate (Cu(OAc)₂) may be screened, but in many cases, the reaction proceeds efficiently without metal catalysts under reflux conditions.

Carboxylic Acid Functionalization

  • The carboxylic acid at position 6 is typically introduced by oxidation of a methyl or aldehyde substituent or by using malonate derivatives that provide a carboxylate group after hydrolysis and decarboxylation steps.

  • Oxidation reagents such as Dess–Martin periodinane may be employed for selective oxidation steps in advanced intermediates.

Representative Synthetic Procedure (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole formation 5-Amino-3-methylpyrazole + diethyl malonate, sodium ethanolate, reflux Formation of pyrazole intermediate
2 Condensation & cyclization Aminopyrazole + 1,3-dicarbonyl compound, ethanol + acetic acid, 130 °C, O₂ atmosphere, 18 h Cyclized pyrazolo[1,5-a]pyrimidine core
3 Cross-coupling (Suzuki) Halogenated intermediate + 4-methylphenylboronic acid, Pd catalyst, base, solvent Introduction of 4-methylphenyl substituent
4 Oxidation Dess–Martin periodinane or equivalent Carboxylic acid group formation at C-6

Reaction Conditions and Optimization

  • Solvent Selection: Ethanol and acetic acid are common solvents for condensation and cyclization steps; acetic acid can promote protonation and facilitate ring closure.

  • Atmosphere: Oxygen or air atmosphere is often employed to assist oxidative cyclization.

  • Temperature: Elevated temperatures (100–130 °C) are generally required for efficient cyclization.

  • Catalysts: While Pd and Cu catalysts are tested, many reactions proceed without them; however, Pd-catalyzed cross-coupling is essential for aryl group introduction.

Research Findings and Yield Data

  • The described multi-step synthesis yields the target compound with high purity after recrystallization.

  • Yields for cyclization steps typically range from 70% to 80%, depending on substrate and conditions.

  • Cross-coupling reactions generally provide yields above 70%, with careful ligand and catalyst choice improving efficiency.

  • Oxidation steps using Dess–Martin periodinane are reported to be mild and selective, minimizing side reactions.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Notes Typical Yield (%)
Pyrazole precursor synthesis 5-Amino-3-methylpyrazole, diethyl malonate, sodium ethanolate, reflux Base-catalyzed condensation 75–85
Cyclization Aminopyrazole + 1,3-dicarbonyl, EtOH + AcOH, 130 °C, O₂ atmosphere Oxidative cyclization, no catalyst 70–80
Aryl substitution Halogenated intermediate, 4-methylphenylboronic acid, Pd catalyst, base Suzuki coupling 70–80
Carboxylic acid formation Dess–Martin periodinane or oxidation agents Selective oxidation 65–75

Additional Notes

  • The synthetic route is adaptable, allowing modification of substituents for structure-activity relationship studies.

  • The bicyclic pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, enabling the development of selective inhibitors for biological targets such as PI3Kδ.

  • The preparation methods ensure the compound's suitability for further biological evaluation, including anti-inflammatory and anticancer activity assays.

常见问题

Q. What are the standard synthetic routes for 2,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid?

The synthesis typically involves condensation reactions between enaminonitriles and nitrogen nucleophiles. For example, derivatives of pyrazolo[1,5-a]pyrimidine are synthesized by refluxing precursors like 3-(N,N-dimethylamino)-1-aryl-2-(phenylsulfonyl)prop-2-en-1-one with appropriate amines in polar solvents (e.g., pyridine or DMF). Reaction conditions (e.g., 5–6 hours at 100–120°C) and purification steps (e.g., crystallization from ethanol or dioxane) are critical for achieving yields of 60–70% .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–8.2 ppm).
  • IR spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and NH/OH bands (3300–3500 cm⁻¹).
  • Mass spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 223 for C14H13N3 derivatives) .

Q. What experimental precautions are necessary when handling this compound?

Due to potential toxicity:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid skin contact; use filtered pipette tips to prevent cross-contamination.
  • Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data across pyrazolo[1,5-a]pyrimidine derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl, phenylsulfonyl groups) to assess impact on potency. For instance, 3-bromo-2-phenyl-6-(phenylsulfonyl)-7-(4-methylphenyl) derivatives show enhanced analgesic activity compared to indomethacin .
  • In vivo vs. In vitro Validation : Compare pharmacokinetic profiles (e.g., bioavailability, metabolic stability) to reconcile differences in activity .

Q. How can computational methods predict binding affinity to target enzymes like B-Raf kinase?

  • Molecular Docking : Screen against B-Raf’s ATP-binding pocket (PDB ID: 3C4C) using software like AutoDock Vina.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding energies, prioritizing derivatives with ΔG < -8 kcal/mol .

Q. What methodologies optimize antitumor activity against liver carcinoma (HEPG2) cell lines?

  • In vitro Screening : Test cytotoxicity via MTT assays (IC50 values < 5 µM indicate high potency). Derivatives like pyrazolo[1,5-a]pyrimidine 7c (IC50 = 2.70 µM) outperform standard chemotherapeutics .
  • Apoptosis Assays : Use Annexin V/PI staining to confirm caspase-3/7 activation .

Q. How are regioselectivity challenges addressed during functionalization of the pyrazolo[1,5-a]pyrimidine core?

  • Direct C-H Arylation : Employ palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to selectively functionalize C(3) or C(7) positions .
  • Microwave-Assisted Synthesis : Enhance reaction efficiency and selectivity under controlled temperature/pressure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。